molecular formula C11H17N B1275591 N-(1-phenylethyl)propan-2-amine CAS No. 87861-38-9

N-(1-phenylethyl)propan-2-amine

Cat. No. B1275591
CAS RN: 87861-38-9
M. Wt: 163.26 g/mol
InChI Key: QFUIZDLZUZDWJH-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)propan-2-amine is a chemical compound that is part of a broader class of organic compounds known as phenylethylamines. These compounds are characterized by the presence of an ethyl chain attached to a phenyl ring and an amine group. The specific structure and substituents on the phenylethylamine backbone can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of derivatives of N-(1-phenylethyl)propan-2-amine has been explored in several studies. For instance, the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives have been designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride, with variations in the alkyl group leading to compounds with potent and selective sigma(1) affinity . Additionally, the synthesis of analogues of 4-amino-N-(1-phenylethyl)benzamide has been studied, where modifications to the amino group and the 1-phenylethyl group resulted in changes in anticonvulsant potency .

Molecular Structure Analysis

The molecular structure of compounds related to N-(1-phenylethyl)propan-2-amine has been analyzed in various studies. For example, two polymorphs of N-phenylpyridin-4-amine have been reported, showing different crystal structures but similar molecular conformations . The crystal structures of butyrate and 1,3-dioxane derivatives have also been characterized, providing insights into the molecular arrangements and hydrogen bonding patterns .

Chemical Reactions Analysis

The chemical reactivity of N-(1-phenylethyl)propan-2-amine derivatives can be influenced by the substituents on the phenylethylamine core. For instance, the introduction of N-phenyl substitutions on trans-4-aminostilbene derivatives has been shown to lead to a more planar ground-state geometry, affecting the absorption and fluorescence spectra and reducing photoisomerization quantum yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(1-phenylethyl)propan-2-amine derivatives are closely related to their molecular structure. The conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments have been reported, with X-ray diffraction analysis revealing the influence of the environment on the conformations of the amine fragments . Additionally, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of an antibiotic, demonstrates the importance of stereochemistry in the physical and chemical properties of these compounds .

Scientific Research Applications

Catalysis and Synthesis

N-(1-phenylethyl)propan-2-amine and its derivatives play a significant role in catalysis and chemical synthesis. For instance, the transfer hydrogenation of various imines to corresponding amines, catalyzed by ruthenium complexes, has been shown to be highly efficient with N-(1-phenylethyl)propan-2-amine derivatives. This reaction achieves excellent yields and demonstrates the versatility of these compounds in synthetic chemistry (Samec & Bäckvall, 2002).

Organic Chemistry and Drug Development

In organic chemistry and drug development, N-(1-phenylethyl)propan-2-amine is a key intermediate. Its derivatives have been utilized in the synthesis of various pharmacologically relevant compounds. For example, the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a critical intermediate in developing an antibiotic for veterinary use, highlights the compound's importance in medicinal chemistry (Fleck et al., 2003).

Chirality and Stereochemistry

The compound's derivatives are also valuable in studies related to chirality and stereochemistry. Research on the synthesis and structural analysis of chiral stationary phases for high-performance liquid chromatography (HPLC) demonstrates its application in enantiomeric separation, a critical aspect of pharmaceutical production (Däppen et al., 1984).

Corrosion Inhibition

In the field of materials science, certain derivatives of N-(1-phenylethyl)propan-2-amine have shown promise as corrosion inhibitors for carbon steel. This application is vital in industries where metal longevity and integrity are crucial (Gao et al., 2007).

Photopolymerization in Dental Materials

N-(1-phenylethyl)propan-2-amine derivatives have been used in the synthesis of compounds for photopolymerization in dental resin systems. This application demonstrates the compound's relevance in developing advanced biomaterials (Nie & Bowman, 2002).

Safety And Hazards

The safety data sheet for a similar compound, “(S)-(-)-1-Phenylethylamine”, indicates that it is combustible, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

N-(1-phenylethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9(2)12-10(3)11-7-5-4-6-8-11/h4-10,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUIZDLZUZDWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396683
Record name N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylethyl)propan-2-amine

CAS RN

87861-38-9, 19302-16-0
Record name N-(1-phenylethyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylethyl)(propan-2-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
JD Power, P Kavanagh, G McLaughlin… - Drug Testing and …, 2017 - Wiley Online Library
1‐Phenyl‐2‐propanone (P2P) is an internationally monitored precursor that has become increasingly difficult for illicit amphetamine producers to source, which means that alternative …
DA Spivak, R Simon, J Campbell - Analytica chimica acta, 2004 - Elsevier
The existence of shape selectivity in non-covalent molecularly imprinted polymers (MIPs) has been proven using molecular probes. Twelve secondary amines with different sized side …
Number of citations: 83 www.sciencedirect.com
C Pieri, J Michel Brunel - Letters in Drug Design & Discovery, 2015 - ingentaconnect.com
An efficient method for the synthesis of various primary and secondary amines through a zirconium(IV) isopropoxide–mediated reductive amination reaction of aldehydes and ketones is …
Number of citations: 2 www.ingentaconnect.com
J Campbell - 2005 - search.proquest.com
The existence of shape selectivity in non-covalent molecularly imprinted polymers has been proven using molecular probes. A series of amines varying with different structural motifs …
Number of citations: 4 search.proquest.com
MM Kamal, Z Liu, S Zhai, D Vidović - Molecules, 2021 - mdpi.com
Although there exists a variety of different catalysts for hydroboration of organic substrates such as aldehydes, ketones, imines, nitriles etc., recent evidence suggests that tetra-…
Number of citations: 7 www.mdpi.com
R Simon - 2005 - search.proquest.com
Molecular recognition in molecularly imprinting polymers (MIPs) is governed by two mechanisms: pre-organization of functional groups and shape specificity of the binding site. While …
Number of citations: 5 search.proquest.com
SM Silverman - 2010 - search.proquest.com
The development of new methods for chemical synthesis is motivated by the desire to add efficient chemo-, regio-, diastereo-, and enantioselective reactions to the repository of …
Number of citations: 1 search.proquest.com
LFR Gomes, AF Trindade, NR Candeias, LF Veiros… - …, 2009 - thieme-connect.com
The axial coordination of N-heterocyclic carbene ligands onto dirhodium (II) complexes was examined, together with its role in the intramolecular CH insertion reactions of α-…
Number of citations: 21 www.thieme-connect.com
G Stavrakov, I Philipova, B Ivanova, V Dimitrov - Tetrahedron: Asymmetry, 2010 - Elsevier
Planar chirality has been introduced into chiral ferrocenecarboxamides via an amide-directed ortho-lithiation with diastereoselectivity of up to 99%. The use of an easily accessible, …
Number of citations: 18 www.sciencedirect.com

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